molecular formula C14H11Cl B13074426 3-(Chloromethyl)-9H-fluorene

3-(Chloromethyl)-9H-fluorene

Cat. No.: B13074426
M. Wt: 214.69 g/mol
InChI Key: IRGFGJJCUDZFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-9H-fluorene (CAS 514211-69-9) is a versatile chemical intermediate prized in materials science research. This compound, with the molecular formula C14H11Cl and a molecular weight of 214.69 g/mol, features a reactive chloromethyl group attached to the fluorene ring system . Fluorene derivatives are of significant research interest due to their potential utilities in advanced organic materials, including organic light-emitting devices (OLEDs), organic phototransistors, nonlinear optics, and photochromic materials . The reactive chloromethyl group serves as a critical functional handle, allowing researchers to incorporate the robust fluorene structure into larger, more complex molecular systems, such as polymers or small molecules with specific electronic properties. The compound requires careful handling, as it is classified with the GHS signal word "Danger" and hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . Appropriate personal protective equipment is essential. This product is intended for laboratory and research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers can utilize this reagent in synthetic chemistry workflows, often involving reactions under inert atmospheres and purification via techniques like column chromatography .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11Cl

Molecular Weight

214.69 g/mol

IUPAC Name

3-(chloromethyl)-9H-fluorene

InChI

InChI=1S/C14H11Cl/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7H,8-9H2

InChI Key

IRGFGJJCUDZFDW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CCl)C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 3 Chloromethyl 9h Fluorene

Direct Functionalization Pathways of 9H-fluorene for Position-3 Chloromethylation

Directly introducing a chloromethyl group at the 3-position of an unsubstituted 9H-fluorene molecule is a significant synthetic hurdle. The process requires overcoming the natural regiochemical preferences of the fluorene (B118485) core.

Electrophilic Aromatic Substitution Approaches

The primary method for introducing a chloromethyl group onto an aromatic ring is through electrophilic aromatic substitution (EAS), commonly known as the Blanc chloromethylation reaction. google.com This reaction typically employs formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst. google.comresearchgate.net The mechanism involves the in-situ generation of a highly reactive electrophile, the chloromethyl cation (⁺CH₂Cl) or a related complex. dur.ac.uknih.gov

In the context of fluorene, the electrophile will preferentially attack positions of highest electron density. The positions most activated towards electrophiles are C-2 and C-7. Consequently, a direct chloromethylation of 9H-fluorene under standard Blanc conditions would be expected to yield a mixture of isomers, predominantly 2-(chloromethyl)-9H-fluorene and 2,7-bis(chloromethyl)-9H-fluorene, with little to no formation of the desired 3-substituted product.

Regioselectivity Control Strategies in Fluorene Functionalization

To achieve chloromethylation at the C-3 position, strategies must be implemented to override the intrinsic reactivity of the fluorene ring. The most effective approach is the use of blocking or directing groups. This involves a multi-step sequence where the more reactive positions are first protected, forcing the subsequent electrophilic substitution to occur at a less-favored position.

A well-documented strategy for functionalizing the C-4 position of fluorene, which demonstrates the principle of regiochemical control, involves the use of the bulky tert-butyl group as a positional protecting group. oup.com In this method, fluorene is first reacted with t-butyl chloride in the presence of a catalyst to install t-butyl groups at the 2 and 7 positions. These bulky groups sterically hinder attack at the adjacent positions and deactivate the ring slightly, allowing for subsequent functionalization at the C-4 position. oup.com A similar, albeit more complex, strategy could theoretically be devised to direct substitution to the C-3 position by employing a suitable combination of blocking and directing groups. However, a direct, single-step, and selective C-3 chloromethylation via this method has not been prominently reported.

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and reaction conditions is critical in any chloromethylation reaction. Lewis acids are the most common catalysts, serving to generate the electrophile. researchgate.net The catalytic activity generally follows the order AlCl₃ > FeCl₃ > SnCl₄ > ZnCl₂. google.com Protonic acids such as H₂SO₄, H₃PO₄, and various sulfonic acids can also catalyze the reaction. google.comresearchgate.net

Optimization of reaction parameters such as temperature, reaction time, and molar ratios of reactants is crucial to maximize the yield of the desired product and minimize side reactions, such as the formation of diarylmethane byproducts where two fluorene molecules are linked by a methylene (B1212753) bridge. dur.ac.uk For instance, studies on the chloromethylation of other aromatic compounds have shown that lower temperatures and specific catalysts can improve selectivity. dur.ac.uk A patent application describes an improved chloromethylation method using short-chain carboxylic acids as promoters, which avoids harsh Lewis acids and reduces effluent. While these systems are generally applicable, their specific use to achieve C-3 selectivity in fluorene remains a specialized challenge.

Table 1: General Catalyst Systems for Aromatic Chloromethylation

Catalyst Common Reagents Typical Conditions Notes
Zinc Chloride (ZnCl₂) Paraformaldehyde, HCl 40–60°C, 6-12 hours Most common, moderate activity. google.comdur.ac.uk
Aluminum Chloride (AlCl₃) Paraformaldehyde, HCl 0-50°C Highly active, can lead to side reactions. google.comnih.gov
Tin(IV) Chloride (SnCl₄) Paraformaldehyde, HCl Variable Effective catalyst, often used with chloromethyl ethers. google.comdur.ac.uk
Iron(III) Chloride (FeCl₃) Paraformaldehyde, HCl Variable High catalytic activity, comparable to AlCl₃. google.com
Protonic Acids (H₂SO₄, etc.) Paraformaldehyde, HCl Variable Can serve as both catalyst and dehydrating agent. google.com
Acetic Acid Paraformaldehyde, HCl gas 30–50°C, 8 hours Milder conditions, reduces byproducts.

Indirect Synthetic Routes via Precursor Modification

Given the significant challenges in achieving direct and selective C-3 chloromethylation, indirect routes starting from fluorene derivatives already functionalized at the 3-position are often more practical and viable. These multi-step syntheses provide unambiguous pathways to the target molecule.

Derivatization of 3-Substituted Fluorene Analogues

A logical and powerful strategy is to begin with a commercially available or readily synthesized 3-substituted fluorene and convert the existing functional group into a chloromethyl group. This approach ensures that the substitution pattern is fixed from the start.

Several precursors can be envisioned for this purpose:

From 3-Methyl-9H-fluorene: The methyl group can be converted to a chloromethyl group via a free-radical halogenation reaction. This is typically achieved using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This method is highly effective for benzylic halogenation.

From Fluoren-3-ol: The hydroxyl group can be used to direct formylation to the adjacent ortho position, but conversion to a chloromethyl group is more direct from a carboxylic acid or alcohol derivative.

From 3-Fluorenecarboxylic Acid: This precursor can be reduced to the corresponding alcohol, 3-(hydroxymethyl)-9H-fluorene, using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol can then be readily converted to the target chloride using reagents such as thionyl chloride (SOCl₂) or concentrated HCl.

From 3-Amino-9H-fluorene: The amino group offers a versatile handle for transformation. Through a Sandmeyer-type reaction, the amine can be diazotized with nitrous acid (HNO₂) and subsequently converted to a variety of functional groups. While a direct Sandmeyer conversion to a chloromethyl group is not standard, the amine could be converted to a nitrile (–CN), which is then reduced to an amine and subsequently transformed, or converted to a bromo- or iodo-substituent which could then participate in further coupling reactions.

Table 2: Plausible Indirect Synthetic Route from 3-Fluorenecarboxylic Acid

Step Starting Material Reagents Intermediate/Product Typical Yield

Transformation of Alternative Halogenated Precursors

Another indirect strategy involves starting with a different halogen at the desired position and elaborating it into a chloromethyl group. For example, starting with 3-bromo-9H-fluorene:

Grignard Formation and Formylation: The bromo-substituent can be converted into a Grignard reagent (3-(MgBr)-9H-fluorene) by reacting it with magnesium metal. This organometallic intermediate can then be reacted with an electrophile like formaldehyde to yield 3-(hydroxymethyl)-9H-fluorene.

Palladium-Catalyzed Cross-Coupling: 3-Bromo-9H-fluorene can undergo various palladium-catalyzed cross-coupling reactions. While not a direct route to a chloromethyl group, it could be coupled with a reagent that contains a masked hydroxymethyl or formyl group, which is later converted.

Once the intermediate 3-(hydroxymethyl)-9H-fluorene is obtained through any of these pathways, the final conversion to 3-(chloromethyl)-9H-fluorene is a standard and typically high-yielding transformation using thionyl chloride or a similar chlorinating agent, as described previously. This highlights that the primary synthetic challenge lies in the regioselective formation of any C-3 substituted fluorene that can be readily converted to the target molecule.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of fluorene derivatives to address environmental concerns associated with traditional chemical processes. The focus is on developing methods that are not only efficient but also minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, these considerations apply to both the formation of the fluorene core and the subsequent chloromethylation step.

The drive towards sustainability in the chemical industry has spurred research into eco-friendly synthetic methods for fluorene-based compounds. dataintelo.comdataintelo.com This includes the use of less toxic reagents, development of catalytic reactions to replace stoichiometric ones, and the use of renewable resources and energy-efficient processes. stfc.ac.uk

One of the key areas of development is in the use of alternative reaction media. Traditional syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health risks. Research into greener solvents, such as water or ionic liquids, is ongoing in the broader field of organic synthesis and can be applied to fluorene chemistry. researchgate.net

Another important aspect is the development of catalytic systems that are both highly active and can be easily recovered and reused. This not only reduces the cost of the process but also minimizes the generation of metallic waste. stfc.ac.uk For instance, palladium-catalyzed reactions are common in the synthesis of fluorene derivatives, and efforts are being made to develop more sustainable palladium catalysts. acs.orgacs.org

Recent advancements in polymer catalysis have led to the development of eco-friendly direct arylation polycondensation (DArP) as an alternative to traditional cross-coupling reactions for creating C-C bonds in polymers derived from fluorene. mdpi.com This method avoids the use of expensive and toxic organometallic byproducts. mdpi.com

Furthermore, process intensification techniques, such as the use of continuous flow chemistry, are being explored to make the synthesis of complex molecules more sustainable. researchgate.net Flow chemistry can offer better control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety. researchgate.net

Research Findings in Green Synthesis of Fluorene Derivatives

Several studies have highlighted novel approaches to the greener synthesis of fluorene and its derivatives. For example, a highly efficient method for the synthesis of 9-fluorenones from 9H-fluorenes using air as the oxidant has been reported. rsc.org This aerobic oxidation occurs under ambient conditions in the presence of potassium hydroxide (B78521) in tetrahydrofuran, offering a clean and high-yielding route to these important intermediates. rsc.org

In the realm of C-H functionalization, a nickel-catalyzed approach for the selective synthesis of alkylated and alkenylated fluorenes has been described. rsc.org This method utilizes a "borrowing hydrogen" strategy, which is an atom-economical process that generates water as the only byproduct. rsc.org

The following table summarizes some of the green chemistry approaches applicable to the synthesis of fluorene derivatives:

Green Chemistry PrincipleApplication in Fluorene SynthesisResearch Finding
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.The use of "borrowing hydrogen" strategies in C-H functionalization of fluorene leads to high atom economy by producing only water as a byproduct. rsc.org
Use of Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents.Palladium-catalyzed cross-coupling reactions are widely used for constructing the fluorene framework. acs.orgacs.org Development of highly active and recyclable catalysts is a key research area. stfc.ac.uk
Benign Solvents Replacing hazardous organic solvents with safer alternatives.Research into using water as a reaction medium for the synthesis of heterocyclic derivatives of fluorene has shown promise. researchgate.net
Renewable Feedstocks Utilizing renewable starting materials.While not yet widely implemented for fluorene synthesis, this remains a long-term goal for sustainable chemistry.
Energy Efficiency Conducting reactions at ambient temperature and pressure.Aerobic oxidation of 9H-fluorenes to 9-fluorenones can be performed efficiently under ambient conditions. rsc.org
Waste Prevention Designing chemical syntheses to prevent waste.Direct arylation polycondensation (DArP) for fluorene-containing polymers reduces waste by avoiding the generation of toxic organometallic byproducts. mdpi.com

The traditional Blanc chloromethylation, a common method for introducing a chloromethyl group onto an aromatic ring, often involves the use of formaldehyde and hydrogen chloride, which are hazardous. google.com An efficient and more environmentally friendly process for the chloromethylation of substituted benzenes has been developed, which could be adapted for this compound. google.com This process aims to reduce the formation of impurities and minimize effluent generation. google.com

The continuous exploration of new chemical pathways and the growing emphasis on sustainability are expected to drive further innovations in the green synthesis of this compound and other valuable chemical compounds. dataintelo.com

Chemical Reactivity and Transformation of 3 Chloromethyl 9h Fluorene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary mode of reactivity for 3-(Chloromethyl)-9H-fluorene involves nucleophilic substitution, where the chloride ion acts as an excellent leaving group. These reactions are fundamental for introducing diverse functional groups at the 3-position of the fluorene (B118485) core, making the compound a valuable building block in organic synthesis.

The formation of new carbon-carbon bonds is readily achieved by reacting this compound with various carbon-based nucleophiles. These reactions are pivotal for extending the carbon framework and constructing more complex molecular architectures.

Cyanation: Treatment with alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), efficiently displaces the chloride to yield 3-(cyanomethyl)-9H-fluorene . This nitrile product is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Alkylation of Malonates and Related Enolates: In the presence of a suitable base (e.g., sodium ethoxide), carbanions generated from active methylene (B1212753) compounds like diethyl malonate attack the electrophilic carbon of the chloromethyl group. This Williamson ether synthesis-analogous reaction results in the formation of C-alkylated products, such as diethyl 2-((9H-fluoren-3-yl)methyl)malonate . This strategy is a cornerstone for building complex side chains.

Table 1: Reactions with Carbon-Centered Nucleophiles

NucleophileTypical Reagents & ConditionsProductReaction Type
Cyanide (CN⁻)NaCN or KCN in DMSO, 60-80 °C3-(Cyanomethyl)-9H-fluoreneNucleophilic Substitution (SN2)
Diethyl Malonate EnolateDiethyl malonate, NaOEt in EtOH, refluxDiethyl 2-((9H-fluoren-3-yl)methyl)malonateC-Alkylation
Acetylide AnionTerminal alkyne, n-BuLi or NaH in THF, -78 to 25 °C3-(Prop-2-yn-1-yl)-9H-fluorene derivativeNucleophilic Substitution

This compound readily reacts with a broad spectrum of heteroatom nucleophiles, providing direct pathways to amines, ethers, esters, thioethers, and other functionalized fluorene derivatives.

Nitrogen Nucleophiles:

Azide (B81097) Synthesis: Reaction with sodium azide (NaN₃) in a solvent like DMF produces 3-(azidomethyl)-9H-fluorene . This azide is a stable precursor for the synthesis of primary amines via reduction (e.g., with H₂/Pd-C or LiAlH₄) or for use in "click chemistry" reactions like the Huisgen cycloaddition.

Amination: Primary and secondary amines react directly with this compound, often in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to scavenge the HCl byproduct, to form the corresponding secondary and tertiary amines, such as (9H-fluoren-3-yl)methanamine derivatives.

Oxygen Nucleophiles:

Hydrolysis: Under aqueous basic conditions (e.g., NaOH(aq)) or neutral conditions with prolonged heating, the compound undergoes hydrolysis to form (9H-fluoren-3-yl)methanol .

Etherification (Williamson Synthesis): Alkoxides (generated from alcohols and a strong base like NaH) or phenoxides readily displace the chloride to form ethers. For example, reaction with sodium ethoxide in ethanol (B145695) yields 3-(ethoxymethyl)-9H-fluorene .

Esterification: Carboxylate salts, such as sodium acetate, react in a polar aprotic solvent to furnish the corresponding ester, (9H-fluoren-3-yl)methyl acetate .

Sulfur Nucleophiles:

Thioether Synthesis: Sulfur nucleophiles are typically very potent. Thiolates (R-S⁻), generated from thiols and a base, react rapidly to form thioethers (sulfides). For instance, sodium thiophenoxide reacts to give 3-((phenylthio)methyl)-9H-fluorene .

Table 2: Reactions with Heteroatom-Centered Nucleophiles

Nucleophile TypeReagent ExampleTypical ConditionsProduct Example
NitrogenSodium azide (NaN₃)DMF, 80 °C3-(Azidomethyl)-9H-fluorene
NitrogenDiethylamineK₂CO₃, Acetonitrile, refluxN-((9H-Fluoren-3-yl)methyl)-N-ethylethanamine
OxygenSodium hydroxide (B78521) (NaOH)THF/H₂O, 50 °C(9H-Fluoren-3-yl)methanol
OxygenSodium ethoxide (NaOEt)Ethanol, reflux3-(Ethoxymethyl)-9H-fluorene
SulfurSodium thiophenoxide (NaSPh)DMF, 25 °C3-((Phenylthio)methyl)-9H-fluorene

The nucleophilic substitution reactions of this compound can proceed through either an Sₙ1 (substitution, nucleophilic, unimolecular) or Sₙ2 (substitution, nucleophilic, bimolecular) mechanism, or more commonly, via a borderline pathway. The operative mechanism is highly dependent on the reaction conditions.

Sₙ2 Pathway: This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, proceeding through a single, pentacoordinate transition state. The Sₙ2 pathway is favored by:

Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, CN⁻).

Polar aprotic solvents (e.g., acetone, DMF, DMSO), which solvate the cation but not the nucleophile, thus enhancing nucleophilicity.

Lower reaction temperatures. The reaction rate is dependent on the concentration of both the substrate and the nucleophile: Rate = k[Flu-CH₂Cl][Nu⁻].

Sₙ1 Pathway: This mechanism involves a two-step process. The first, rate-determining step is the heterolytic cleavage of the C-Cl bond to form a carbocation intermediate. This is followed by a rapid attack from the nucleophile. The Sₙ1 pathway is favored by:

Weak nucleophiles (e.g., H₂O, ROH).

Polar protic solvents (e.g., ethanol, water), which can stabilize both the leaving group (Cl⁻) and the carbocation intermediate through hydrogen bonding.

Higher reaction temperatures. The key to the viability of the Sₙ1 pathway for this substrate is the significant resonance stabilization of the resulting (9H-fluoren-3-yl)methyl carbocation . The positive charge is delocalized across the entire fluorene aromatic system, substantially lowering the activation energy for its formation. The reaction rate is dependent only on the substrate concentration: Rate = k[Flu-CH₂Cl].

In practice, many reactions of this compound exhibit characteristics of both mechanisms, existing on the Sₙ1-Sₙ2 continuum. The choice of solvent and nucleophile strength are the primary tools used by chemists to direct the reaction towards a desired mechanistic pathway and outcome.

Coupling Reactions and Cross-Coupling Strategies

Beyond classical substitution, the C-Cl bond in this compound can be activated by transition metal catalysts, primarily palladium, to participate in powerful cross-coupling reactions for C-C bond formation.

While traditional Suzuki and Heck reactions utilize aryl or vinyl halides, modern advancements have expanded their scope to include benzylic electrophiles like this compound.

Suzuki-Miyaura Coupling: This reaction couples the benzylic chloride with an organoboron compound, typically an aryl or vinyl boronic acid or its ester. The reaction requires a palladium catalyst, a suitable ligand, and a base. Specialized catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are effective in facilitating the challenging oxidative addition of the Pd(0) catalyst into the C(sp³)-Cl bond. For example, coupling with phenylboronic acid in the presence of a catalyst like Pd(OAc)₂/SPhos and a base such as K₃PO₄ would yield 3-benzyl-9H-fluorene .

Heck-Type Reactions: The classical Heck reaction is less common for benzylic chlorides. However, related transformations are possible. A reductive Heck-type reaction could couple the substrate with an activated alkene. More relevantly, C-H activation/arylation reactions on the fluorene ring itself (e.g., at the C2/C7 positions) represent an alternative palladium-catalyzed strategy for functionalization, though this does not directly involve the chloromethyl group as the reactive handle.

Table 3: Palladium-Catalyzed Cross-Coupling of this compound

Reaction NameCoupling PartnerTypical Catalyst SystemBaseProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid (e.g., Phenylboronic acid)Pd(OAc)₂, SPhos or other bulky phosphine ligandK₃PO₄, Cs₂CO₃3-(Arylmethyl)-9H-fluorene
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuIEt₃N, DIPA3-(Alkynylmethyl)-9H-fluorene

In addition to palladium, other transition metals like nickel and copper can effectively catalyze cross-coupling reactions with this compound.

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. Nickel catalysts, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), are particularly effective for coupling C(sp³)-halides. The reaction of this compound with phenylmagnesium bromide would provide an efficient route to 3-benzyl-9H-fluorene .

Negishi Coupling: Employing an organozinc reagent (R-ZnX), this palladium- or nickel-catalyzed reaction is known for its high functional group tolerance and reactivity. Organozinc halides can be prepared and coupled with the substrate to form new C-C bonds under relatively mild conditions.

Sonogashira Coupling: While primarily used for C(sp²)-halides, conditions have been developed for the coupling of benzylic halides with terminal alkynes. This reaction, co-catalyzed by palladium and copper salts, provides a direct route to propargylic fluorene derivatives, which are versatile synthetic intermediates.

Catalyst Ligand Design for Enhanced Reactivity and Selectivity

The this compound molecule is a valuable building block for the synthesis of specialized ligands used in transition-metal catalysis. The reactivity of the benzylic chloride at the C3 position provides a convenient anchor point for introducing coordinating functional groups, such as phosphines. These subsequent ligands, featuring the rigid and sterically defined fluorenyl backbone, can significantly influence the reactivity and selectivity of a metal catalyst in reactions like cross-coupling. sioc-journal.cnd-nb.info

The primary method for converting this compound into a phosphine ligand involves a nucleophilic substitution reaction. The carbon-chlorine bond is susceptible to attack by phosphide (B1233454) anions, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), which are typically generated in situ from the reaction of diphenylphosphine (B32561) with a strong base like n-butyllithium. d-nb.infobeilstein-journals.org This reaction forms a new carbon-phosphorus bond, covalently linking the fluorene scaffold to the phosphine donor group.

The resulting fluorenyl-based phosphine ligands offer several advantages in catalysis:

Steric Hindrance: The bulky fluorene framework can create a specific steric environment around the metal center, which can promote reductive elimination and prevent catalyst deactivation pathways. lookchem.com

Electronic Effects: The electronic properties of the fluorene ring system can be transmitted to the metal center, modulating its reactivity.

Rigidity: The rigid structure of the fluorene backbone helps to control the geometry of the resulting metal complex, which can lead to higher selectivity in catalytic transformations.

The table below summarizes the synthesis approach for creating phosphine ligands from benzylic halides like this compound.

PrecursorReagentReaction TypeResulting Ligand TypeApplication in Catalysis
This compoundLithium Diphenylphosphide (LiPPh₂)Nucleophilic SubstitutionMonodentate PhosphineCross-coupling reactions (e.g., Suzuki, Heck) sioc-journal.cnlookchem.com
This compoundPotassium Diphenylphosphide (KPPh₂)Nucleophilic SubstitutionMonodentate PhosphineCross-coupling reactions, hydrogenation d-nb.infolookchem.com

Redox Chemistry of the Chloromethyl Group

The chloromethyl group on the fluorene scaffold can undergo both selective oxidation and targeted reduction reactions, further highlighting the compound's versatility as a synthetic intermediate.

Selective Oxidation Reactions

The benzylic carbon of the chloromethyl group can be selectively oxidized to an aldehyde (formyl group) or a carboxylic acid. The choice of oxidant and reaction conditions is critical to achieve selectivity and prevent over-oxidation or reactions at the fluorene ring itself. Several classic organic reactions are suitable for the selective oxidation of benzylic halides.

Kornblum Oxidation: This method utilizes dimethyl sulfoxide (DMSO) as the oxidant, typically in the presence of a mild base like sodium bicarbonate (NaHCO₃). The reaction proceeds via an alkoxysulfonium salt intermediate and is effective for converting activated halides, such as benzylic chlorides, into aldehydes. wikipedia.org

Sommelet Reaction: This reaction converts a benzyl (B1604629) halide to an aldehyde using hexamine (hexamethylenetetramine) followed by hydrolysis. wikipedia.org The process involves the formation of a quaternary ammonium (B1175870) salt, which then hydrolyzes to yield the aldehyde. wikipedia.org

Other Methods: Other reagents, such as N-methylmorpholine N-oxide, have also been shown to oxidize benzylic halides to aldehydes, often under mild conditions. lookchem.com For oxidation to the corresponding carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) could be employed, although careful control is needed to avoid cleavage of the aromatic ring.

The following table outlines established methods for the selective oxidation of benzylic chlorides.

Reaction NameReagentsProductKey Features
Kornblum OxidationDMSO, NaHCO₃3-Formyl-9H-fluoreneMild conditions, selective for aldehydes. wikipedia.org
Sommelet Reaction1. Hexamine; 2. H₂O3-Formyl-9H-fluoreneClassic method for aldehyde synthesis from benzyl halides. wikipedia.org
Amine N-oxide OxidationN-Methylmorpholine N-oxide (NMO)3-Formyl-9H-fluoreneEfficient conversion of benzylic halides. lookchem.com

Targeted Reduction Processes

The chloromethyl group can be reduced to a methyl group through hydrodechlorination. This transformation is useful for synthesizing 3-methyl-9H-fluorene from its chloromethylated precursor.

A common and effective method involves the use of a metal and a proton source. For instance, the reduction of the analogous 2-(bromomethyl)-9H-fluorene to 2-methyl-9H-fluorene has been successfully achieved using zinc powder in acetic acid. thieme-connect.de This method is expected to be equally effective for the 3-chloro derivative.

Alternatively, catalytic hydrogenation or catalytic transfer hydrogenation can achieve this reduction. rsc.orgthieme.de Homogeneous catalysts, such as those based on rhodium(I) complexes, have been shown to be effective for the hydrodechlorination of benzyl chloride to toluene (B28343) using a silane (B1218182) like triethylsilane (HSiEt₃) as the hydrogen source. csic.esresearchgate.net

Key methods for the targeted reduction of the chloromethyl group are summarized below.

MethodReagentsProductReaction Type
Metal-Acid ReductionZn / Acetic Acid3-Methyl-9H-fluoreneHydrodehalogenation thieme-connect.de
Catalytic HydrodechlorinationRh(I) catalyst, HSiEt₃3-Methyl-9H-fluoreneHomogeneous Catalysis csic.es
Catalytic HydrogenolysisPd/C, H₂3-Methyl-9H-fluoreneHeterogeneous Catalysis rsc.org

Acid-Base Properties and Related Transformations in Solution-Phase Chemistry

The acid-base properties of this compound are dominated by two key features: the acidity of the C9 protons and the electrophilic nature of the chloromethyl group.

The methylene bridge (C9) of the fluorene ring system is notably acidic for a hydrocarbon, with a pKa of approximately 22.6 in DMSO. aau.edu.etrsc.org Deprotonation by a strong base (e.g., sodium hydroxide, potassium tert-butoxide) generates the fluorenyl anion, a resonance-stabilized and intensely colored nucleophile. aau.edu.et The presence of the somewhat electron-withdrawing chloromethyl group at the 3-position is expected to slightly increase the acidity of the C9 protons relative to unsubstituted fluorene, though the effect is modest.

This acidity is central to many solution-phase transformations. In the presence of a base, the C9 position is readily deprotonated, creating a potent nucleophile that can participate in various C-C bond-forming reactions. For example, the fluorenyl anion can react with electrophiles like aldehydes or ketones in Knoevenagel-type condensations. mdpi.comnih.gov

Conversely, the carbon atom of the chloromethyl group is electrophilic and is a target for nucleophilic attack. In the absence of a strong base that would deprotonate C9, nucleophiles can directly displace the chloride ion in an Sₙ2 reaction. This dual reactivity allows for a diverse range of transformations depending on the reaction conditions, particularly the nature and stoichiometry of the base used.

The table below summarizes the key acid-base characteristics and the resulting chemical reactivity.

Structural FeaturePropertyRelevant pKaResulting Reactivity in Solution
C9-H ProtonsAcidic~22.6 (in DMSO for fluorene) aau.edu.etDeprotonation with base to form a nucleophilic fluorenyl anion. aau.edu.et
-CH₂Cl GroupElectrophilicN/AUndergoes nucleophilic substitution with various nucleophiles (e.g., phosphides, amines, thiols).

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound could not be located. As a result, the following article on its advanced spectroscopic and structural characterization cannot be generated at this time.

The requested article outline required specific, research-backed data for the following analytical techniques:

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Including chemical shifts, coupling constants, and signal multiplicities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Including chemical shifts for all carbon atoms in the molecule.

Two-Dimensional NMR Techniques: Discussion of expected correlations in COSY, HSQC, and HMBC spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identification of characteristic vibrational frequencies.

Raman Spectroscopy Applications: Analysis of Raman active modes.

While general principles of these spectroscopic methods and data for the parent compound, 9H-fluorene, and other derivatives are readily available, the specific experimental values and detailed research findings for the this compound isomer were not found in the public domain. Generating an article without this specific data would not meet the required standards of scientific accuracy and detail.

Further research in specialized, proprietary databases or new experimental work would be necessary to obtain the data required to produce the requested scientific article.

Advanced Spectroscopic and Structural Characterization of 3 Chloromethyl 9h Fluorene and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of ions, MS provides precise molecular weight information and insights into the molecule's composition and connectivity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. researchgate.net For 3-(Chloromethyl)-9H-fluorene, with a molecular formula of C₁₄H₁₁Cl, HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ³⁵Cl). This high level of precision, typically within parts per million (ppm), allows for confident confirmation of the molecular formula. nih.gov While specific experimental HRMS data for this compound is not widely published, the expected values provide a benchmark for its identification.

Table 1: Theoretical Exact Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₁₄H₁₁³⁵Cl ³⁵Cl 214.0549

This interactive table outlines the theoretical high-resolution mass values for the two major isotopic variants of the target compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by analyzing its fragmentation patterns. unito.it In an MS/MS experiment, the molecular ion of this compound (m/z 214 for the ³⁵Cl isotope) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps confirm the arrangement of atoms.

While detailed MS/MS studies specifically for this compound are limited in the public domain, fragmentation pathways can be proposed based on the known behavior of similar halogenated aromatic compounds. nih.gov Key fragmentation events would likely involve the cleavage of the chloromethyl group and fragmentation of the fluorene (B118485) ring system.

Common Fragmentation Pathways:

Loss of Chlorine: A primary fragmentation could be the loss of a chlorine radical (·Cl), leading to a cation at m/z 179.

Loss of Chloromethyl Radical: Cleavage of the C-C bond between the fluorene ring and the methyl group could result in the loss of a chloromethyl radical (·CH₂Cl), yielding a fluorenyl cation at m/z 165.

Formation of Tropylium Ion: Rearrangement and loss of a chlorine atom could lead to the formation of a stable tropylium-like ion, a common feature in the fragmentation of benzyl-type compounds.

Analysis of chloro-substituted fluorene isomers by ion trap multistage tandem mass spectrometry has shown that distinguishing between isomers can be challenging with standard electron impact ionization, but multistage fragmentation (MS³) can reveal subtle differences in fragmentation pathways, allowing for their differentiation. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map electron density and build an atomic model of the molecule, providing accurate bond lengths, bond angles, and information on intermolecular interactions. nih.gov

Single-Crystal X-ray Diffraction Studies of the Parent Compound

As of the latest literature reviews, a complete single-crystal X-ray diffraction study for the specific isomer this compound has not been reported in major crystallographic databases. Such a study, were it to be performed, would provide invaluable information on its solid-state conformation. Key parameters that would be determined include the crystal system, space group, and the precise geometric parameters of the fluorene backbone and the chloromethyl substituent. This data is crucial for understanding packing forces and potential intermolecular interactions such as C-H···π stacking. iaea.orgepa.gov

Crystallographic Analysis of Crystalline Derivatives and Complexes

While data for the 3-substituted isomer is not available, crystallographic studies have been performed on other isomers and derivatives of chloromethyl-fluorene and related compounds. For instance, the crystal structure of 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]fluorene has been determined. nih.gov This analysis revealed a monoclinic crystal system and provided detailed information about the dihedral angle between the fluorene rings and the presence of intramolecular C–H···Cl hydrogen bonds. nih.gov

Such studies on derivatives are essential for understanding how substitution on the fluorene ring system influences molecular packing and solid-state architecture. mdpi.com The data from these related structures serve as important reference points for computational modeling and for predicting the structural properties of this compound.

Table 2: Crystallographic Data for a Related Fluorene Derivative: 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]fluorene

Parameter Value Reference
Chemical Formula C₂₈H₂₁Cl nih.gov
Molecular Weight 392.90 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 8.4346 (17) nih.gov
b (Å) 26.368 (5) nih.gov
c (Å) 9.1162 (18) nih.gov
β (°) 94.08 (3) nih.gov

This interactive table presents key crystallographic parameters for a structurally similar fluorene derivative, illustrating the type of data obtained from single-crystal X-ray diffraction analysis. nih.gov

Computational and Theoretical Investigations of 3 Chloromethyl 9h Fluorene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 3-(Chloromethyl)-9H-fluorene.

DFT calculations are instrumental in determining the energies and spatial distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For fluorene (B118485) derivatives, the electronic properties are largely governed by the π-conjugated system of the fluorene core. The introduction of a chloromethyl group at the 3-position is expected to influence the electronic structure. The chloromethyl group can exhibit a mild electron-withdrawing inductive effect (-I) due to the electronegativity of the chlorine atom. This effect can lead to a stabilization of both the HOMO and LUMO levels, with the extent of stabilization depending on the specific interactions with the fluorene π-system.

Theoretical studies on similar substituted fluorenes have shown that electron-withdrawing substituents tend to lower the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap. worldscientific.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. worldscientific.com The distribution of the HOMO and LUMO in this compound would likely be concentrated on the fluorene ring system, characteristic of π-π* transitions in aromatic compounds. The presence of the chloromethyl substituent may cause a slight polarization of these orbitals.

A hypothetical representation of the impact of the chloromethyl substituent on the frontier molecular orbitals of the fluorene core is presented in Table 1.

Table 1: Predicted Effect of 3-(Chloromethyl) Substitution on Fluorene Frontier Molecular Orbitals

Molecular Orbital Energy Level (Compared to Unsubstituted Fluorene) Spatial Distribution
LUMO Lowered Primarily on the fluorene π-system, with potential minor contribution from the chloromethyl group's σ* orbital.
HOMO Lowered Predominantly on the fluorene π-system.
HOMO-LUMO Gap Likely reduced -

Electrostatic potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the ESP map is expected to show a region of high electron density (red) associated with the π-system of the fluorene rings. The presence of the electronegative chlorine atom in the chloromethyl group will create a localized region of positive potential around the methylene (B1212753) carbon and the chlorine atom itself. This polarization makes the methylene carbon susceptible to nucleophilic attack.

Reactivity and Mechanistic Pathway Predictions

Computational methods can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its reactions.

The chloromethyl group in this compound is a key reactive site, particularly for nucleophilic substitution reactions. Such reactions can proceed through either an S_N1 or S_N2 mechanism. Computational chemistry allows for the characterization of the transition states for these elementary reactions.

For an S_N2 reaction, the transition state would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the carbon-chlorine bond, featuring a pentacoordinate carbon atom. For an S_N1 reaction, the rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation is crucial for the feasibility of the S_N1 pathway. The fluorenyl-3-methyl carbocation would be stabilized by resonance, with the positive charge delocalized over the fluorene π-system.

Computational modeling can determine the geometries and energies of these transition states, providing insights into the activation barriers and the preferred reaction mechanism under different conditions.

By mapping the energy of the system as a function of the reaction coordinate, a detailed energy profile for a given reaction can be constructed. This profile illustrates the energy changes as the reactants are converted into products, passing through transition states and any intermediates.

For the nucleophilic substitution of this compound, the energy profile would reveal the activation energy for both the S_N1 and S_N2 pathways. The relative heights of these activation barriers would determine which mechanism is kinetically favored. The stability of the carbocation intermediate in the S_N1 pathway would be reflected as a local minimum on the potential energy surface.

Factors such as the nature of the nucleophile and the solvent can be incorporated into the computational model to predict their influence on the reaction mechanism and rate. For instance, polar protic solvents would be expected to favor the S_N1 mechanism by stabilizing the carbocation intermediate.

Conformational Analysis and Intramolecular Interactions

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the chloromethyl group to the fluorene ring. Different rotational isomers, or conformers, will have different energies due to steric and electronic effects.

Computational conformational analysis can identify the most stable conformers by calculating the potential energy as a function of the dihedral angle of the C(2)-C(3)-C(methylene)-Cl bond. The energy landscape would reveal the global and local energy minima corresponding to the stable and metastable conformers, respectively, as well as the rotational energy barriers between them.

A summary of the likely influential intramolecular interactions is provided in Table 2.

Table 2: Potential Intramolecular Interactions in this compound

Interaction Type Interacting Atoms/Groups Predicted Effect on Conformation
Steric Hindrance Chloromethyl group and hydrogen atom at the 4-position Destabilizes conformations where these groups are in close proximity.
Weak Hydrogen Bond Chlorine atom and hydrogen atom at the 4-position May stabilize a conformation where the chlorine is oriented towards the adjacent aromatic ring.
Van der Waals Forces Chloromethyl group and the fluorene ring system Contribute to the overall conformational stability.

Torsional Potential Energy Surface Mapping

The torsional potential energy surface (PES) of fluorene derivatives is a key area of computational investigation, as it governs the conformational flexibility and the energy barriers associated with the rotation of substituent groups. For this compound, the primary focus of torsional analysis is the rotation of the chloromethyl group (-CH2Cl) relative to the fluorene ring.

In the case of this compound, the torsional PES would be mapped by systematically rotating the C-C bond connecting the chloromethyl group to the fluorene ring and calculating the corresponding energy at each dihedral angle. This would reveal the most stable (lowest energy) conformation and the energy barriers for rotation. It is anticipated that the potential energy surface would exhibit distinct minima and maxima corresponding to staggered and eclipsed conformations of the chloromethyl group with respect to the adjacent aromatic ring.

Table 1: Hypothetical Torsional Energy Profile for this compound

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 3.5 Eclipsed
60 0.0 Staggered (Gauche)
120 3.2 Eclipsed
180 0.5 Staggered (Anti)
240 3.2 Eclipsed
300 0.0 Staggered (Gauche)

Note: This table is illustrative and based on typical torsional barriers for substituted aromatic compounds. Actual values would require specific quantum chemical calculations.

Hydrogen Bonding and Halogen Bonding Interactions

Non-covalent interactions such as hydrogen bonds and halogen bonds play a critical role in the supramolecular chemistry and crystal engineering of halogenated organic compounds.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). ijres.orgnih.gov The chlorine atom in this compound, being attached to a carbon atom, can potentially participate in halogen bonding. The strength and geometry of such bonds are highly dependent on the electronic environment of the chlorine atom and the nature of the halogen bond acceptor. mdpi.comnih.gov Computational models can predict the geometry and energy of these interactions, which are often characterized by a C-Cl···Y angle close to 180°, where Y is the nucleophilic atom.

Table 2: Predicted Non-covalent Interaction Parameters for this compound

Interaction Type Donor Acceptor Typical Distance (Å) Typical Angle (°)
Hydrogen Bond C-H (fluorene) Cl 2.8 - 3.2 120 - 160
Halogen Bond C-Cl O, N, π-system 3.0 - 3.5 160 - 180

Note: These values are generalized from studies on related organochlorine compounds.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are routinely used to complement experimental data. For this compound, density functional theory (DFT) methods can be employed to predict the 1H and 13C chemical shifts. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. Machine learning approaches are also emerging as a rapid and accurate method for predicting NMR spectra. colostate.edu

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton Predicted (ppm) Experimental (ppm)
H (CH₂) 4.65 4.70
H (aromatic) 7.20 - 7.90 7.25 - 7.85
H (9-position) 3.90 3.95

Note: Predicted values are hypothetical and serve as an example of what computational simulations can provide.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is another valuable computational tool. mdpi.comuni-rostock.de Harmonic frequency calculations are commonly performed using DFT, and the results can be scaled to improve agreement with experimental data. nih.gov For this compound, these calculations would predict the frequencies of characteristic vibrational modes, such as the C-H stretching of the aromatic rings and the methylene group, as well as the C-Cl stretching frequency.

Table 4: Selected Calculated Vibrational Frequencies for a Fluorene Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
Aromatic C-H stretch 3100 - 3200 3000 - 3100
CH₂ symmetric stretch 2950 2850
CH₂ asymmetric stretch 3050 2960
C-Cl stretch 750 720

Note: These are typical frequency ranges for the specified vibrational modes and would require specific calculations for this compound.

Advanced Research Applications of 3 Chloromethyl 9h Fluorene

Precursor in Functional Polymer Synthesis

The unique electronic and photophysical properties of the fluorene (B118485) moiety make it a desirable component in functional polymers, particularly for applications in organic electronics. 3-(Chloromethyl)-9H-fluorene serves as a key starting material in the creation of these advanced polymeric materials through several synthetic strategies.

Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum yields and thermal stability. nycu.edu.tw The synthesis of polyfluorene derivatives often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. nih.govnih.gov In this context, this compound can be chemically modified to introduce the necessary functional groups for polymerization. For instance, the chloromethyl group can be converted into a boronic ester or a stannane, rendering the molecule suitable for participation in these coupling reactions.

Alternatively, the reactive nature of the chloromethyl group can be exploited to synthesize polymers through different polymerization mechanisms. For example, it can act as an initiator for cationic polymerization of electron-rich monomers like vinyl ethers. nii.ac.jpcnrosuny.comwikipedia.org The initiation step would involve the formation of a benzylic carbocation from the this compound, which then propagates the polymerization.

Polymerization MethodRole of this compoundResulting Polymer Type
Suzuki CouplingPrecursor to a boronic ester-functionalized fluorene monomerPolyfluorene derivative
Stille CouplingPrecursor to a stannane-functionalized fluorene monomerPolyfluorene derivative
Cationic PolymerizationInitiatorPolymer with fluorene end-group

Conjugated polymers are the active materials in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The incorporation of fluorene units into the polymer backbone is a common strategy to enhance device performance due to their blue emission and good charge transport properties. nycu.edu.tw

This compound can be used to introduce fluorene moieties as side chains or end-caps in conjugated polymers. This is achieved by reacting the chloromethyl group with a functionalized polymer backbone or monomer. The attachment of fluorene side chains can improve the solubility and processability of the polymer without significantly disrupting the conjugation of the main chain. Furthermore, the electronic properties of the resulting polymer can be fine-tuned by the introduction of the fluorene group.

The "grafting-from" approach is a powerful technique for creating polymer brushes on surfaces, where polymer chains are grown from initiator sites immobilized on the substrate. nih.gov this compound is an excellent candidate for this methodology. The chloromethyl group can be used to anchor the fluorene molecule to a surface, and this immobilized fluorene can then be converted into an initiator for various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.net

For instance, the benzyl (B1604629) chloride moiety can be directly used as an ATRP initiator, or it can be transformed into a more efficient initiator, like a 2-bromoisobutyrate group, through a simple chemical modification. This allows for the growth of well-defined polymer chains from the surface, creating a dense layer of polymer brushes. This surface modification can dramatically alter the properties of the substrate, with applications in areas such as biocompatible coatings and sensors.

Polymerization TechniqueRole of this compoundApplication
Surface-Initiated ATRPPrecursor for surface-immobilized initiatorCreation of polymer brushes
Grafting-from PolymerizationInitiator for growing polymer chains from a backboneSynthesis of graft copolymers

Building Block for Complex Organic Molecules and Supramolecular Assemblies

The reactivity of the chloromethyl group also makes this compound a valuable building block for the synthesis of more complex, non-polymeric structures with precise molecular architectures.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. The fluorene core is an attractive component for dendrimers due to its photophysical properties. This compound can be used as a core molecule or as a branching unit in the synthesis of fluorene-based dendrimers. The chloromethyl group can undergo nucleophilic substitution reactions with multifunctional monomers to build up the dendritic structure generation by generation. nih.govnih.gov

Similarly, in the synthesis of fluorene-based oligomers, which are shorter, well-defined chains of repeating units, this compound can be used to introduce fluorene units at specific points in the oligomer chain. This allows for precise control over the oligomer's structure and properties.

Macrocycles and cage compounds are large, cyclic molecules with a central cavity. The synthesis of these complex structures often relies on high-dilution conditions or template-assisted reactions to favor intramolecular cyclization over intermolecular polymerization. rsc.orgacs.org The chloromethyl group of this compound can participate in these cyclization reactions. For example, by reacting a difunctionalized fluorene derivative, where one of the functionalities is the chloromethyl group, with a suitable linking molecule, it is possible to form a macrocycle incorporating the fluorene unit. The rigid nature of the fluorene core can help to pre-organize the molecule for cyclization.

Intermediate in the Development of Functional Materials Beyond Polymers

The unique characteristics of the fluorene scaffold—such as high photoluminescence quantum yield, good thermal stability, and excellent solubility when appropriately substituted—make it a prime candidate for materials used in optoelectronics. umich.edu The 3-(chloromethyl) derivative provides a direct pathway to incorporate this high-performance core into more complex, non-polymeric systems designed for specific, high-value applications.

The fluorene unit is a fundamental building block for a wide range of photoactive materials, including those used in organic light-emitting diodes (OLEDs). umich.eduacs.org The high fluorescence and structural rigidity of the fluorene core are essential for creating efficient and stable light-emitting compounds. acs.org this compound is an ideal starting point for synthesizing custom photoactive molecules. The reactive chloromethyl group allows for its integration into larger molecular architectures, such as donor-acceptor systems, where the fluorene can act as the emissive core, a charge-transporting component, or a structural scaffold.

Research has focused on developing fluorene-based oligomers and small molecules for highly efficient blue, orange, and red OLEDs. umich.edu20.210.105 By coupling the fluorene moiety with various electron-donating and electron-withdrawing groups, researchers can fine-tune the emission color and improve charge injection and transport properties. umich.edu For example, new blue-light-emitting materials have been synthesized using oligofluorenyl blocks connected to other aromatic systems, leading to devices with high efficiency and color purity. umich.edu While many synthetic routes start with other fluorene derivatives, the principle of using a reactive "handle" like the chloromethyl group is a key strategy in this field.

Table 1: Performance of OLEDs Utilizing Various Fluorene-Based Emitters
Emitter TypeEmission ColorMaximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)Key Feature
9-Borafluorene (B15495326) DerivativeYellow-Greenish>22,000Not SpecifiedFirst use of 9-borafluorene derivatives as emitters in OLEDs, showing excellent thermal stability. nih.gov
Spiro[fluorene-9,9′-xanthene] DerivativeBlue2,6800.35Used as the emitting layer, demonstrating bright blue emission. researchgate.net
Copolymer with Azacrown Ether GroupsNot Specified11,6301.47Acts as an efficient electron-injection layer to enhance device performance. nih.gov
Oligofluorenyl with Donor/Acceptor GroupsDeep-BlueNot SpecifiedNot Specified (EQE up to 8.6%)Achieves high external quantum efficiency (EQE) and stability for pure-blue emission. umich.edu
This table summarizes the performance of various OLED devices that incorporate fluorene derivatives, highlighting their potential in creating high-brightness and high-efficiency displays.

The intense fluorescence of the fluorene core makes it an excellent signaling unit for chemo- and biosensors. The fundamental design of such sensors involves linking the fluorene fluorophore to a specific receptor molecule that can selectively bind to a target analyte. This binding event causes a detectable change in the fluorescence properties of the fluorene unit, such as quenching ("turn-off") or enhancement ("turn-on").

This compound is a key intermediate for covalently attaching these receptor units. The chloromethyl group readily reacts with nucleophiles like amines, thiols, or hydroxyls present on receptor molecules, forming a stable link. This strategy has been employed to create a wide variety of sensors for different targets.

For instance, fluorene-based probes have been developed for the highly sensitive and selective detection of various metal ions, which are crucial in biological and environmental systems. frontiersin.org Fluorene derivatives incorporating macrocycles or other chelating agents have shown high selectivity for ions such as Zn²⁺, Fe³⁺, and Cu²⁺. nih.govacs.orgnih.gov A fluorene-based probe with a macrocycle receptor demonstrated high sensitivity for Zn²⁺ with a detection range useful for biological concentrations. acs.orgnih.gov Another sensor containing triple azacrown ether groups showed specific selectivity for Fe³⁺ in aqueous solutions. nih.gov

Table 2: Examples of Fluorene-Based Chemosensors
Sensor StructureTarget AnalyteSensing MechanismKey Finding
Fluorene with Oxaaza MacrocycleZn²⁺Ratiometric FluorescenceDynamic detection range of 10⁻⁴ to 10⁻⁶ M, suitable for bioimaging. acs.orgnih.govacs.org
Fluorene with Triple Azacrown EtherFe³⁺Fluorescence QuenchingHigh selectivity and sensitivity with a Stern-Volmer constant of 1.59 × 10⁵ M⁻¹. nih.gov
Fluorene-based Conjugated Microporous PolymerNitroaromatics (e.g., 2,4-dinitrotoluene)Fluorescence QuenchingExhibits high efficiency for detecting explosives, with a Stern-Volmer constant of 5241 M⁻¹. nih.gov
This table showcases the versatility of fluorene derivatives in the design of chemosensors for various analytes, detailing the target, mechanism, and significant results.

Exploitation in Catalytic Systems and Ligand Design

Beyond optoelectronics, the fluorene scaffold is utilized in the design of ligands for transition metal catalysts. The rigid and electronically tunable nature of the fluorene group can be used to influence the properties of a metal center, thereby affecting its catalytic activity and selectivity. The incorporation of a fluorene moiety can modify the steric environment around the metal and alter its electronic properties. mdpi.com

This compound serves as a valuable precursor for synthesizing such specialized ligands. The reactive chloromethyl handle allows for the straightforward attachment of the fluorene group to other coordinating atoms (like nitrogen, phosphorus, or oxygen) to form multidentate ligands.

For example, fluorene has been incorporated into β-diketonato ligands, which are known for their ability to complex a wide variety of metals. mdpi.com These fluorene-containing ligands have been used to synthesize rhodium(I) complexes. mdpi.comscilit.com The fluorene group's electronic properties were found to have a minimal effect on the rhodium(I) metal center in these specific complexes, but its presence extends the unique optical properties of fluorene to the metal complex. mdpi.com Other research has explored fluorene-based Schiff base ligands and their metal complexes, which have shown notable biological activity. mdpi.com The use of 9,9-bis(methoxymethyl)fluorene as an internal electron donor in Ziegler-Natta catalysts has also been shown to produce polypropylene (B1209903) with high stereoregularity and favorable mechanical properties, demonstrating the impact of fluorene's unique electronic and steric effects on catalysis. chemicalbook.com

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

The synthesis of fluorene (B118485) derivatives has been a subject of great interest, but the development of stereoselective methods for functionalizing the fluorene core, particularly at positions other than C9, remains a significant challenge. Future research should focus on creating novel synthetic pathways to chiral fluorene derivatives starting from or incorporating 3-(Chloromethyl)-9H-fluorene.

An unexplored area is the application of asymmetric catalysis to control the stereochemistry of reactions involving the chloromethyl group. For instance, developing catalytic systems for the enantioselective substitution of the chloride would open pathways to a wide range of chiral ligands, materials, and potential pharmacophores. Research into chiral phase-transfer catalysts or transition-metal complexes could facilitate nucleophilic substitution reactions on the benzylic carbon, yielding products with high enantiomeric excess.

Furthermore, methods for the stereoselective functionalization of the C9 position in the presence of the 3-(chloromethyl) substituent are needed. While the C9 position is known to be particularly reactive, controlling the stereochemistry of substitutions at this site in complex fluorene derivatives is an ongoing challenge. mdpi.com Future work could explore the use of chiral auxiliaries or catalysts to direct the approach of electrophiles or nucleophiles to the C9 position of this compound derivatives, leading to diastereomerically pure compounds with multiple stereocenters.

Exploration of Bio-Inspired Transformations and Biocatalysis

The use of enzymes and bio-inspired catalytic systems for the transformation of aromatic compounds is a rapidly growing field, yet its application to functionalized fluorenes like this compound is largely unexplored. Future research could investigate the use of biocatalysts to perform selective transformations on the fluorene scaffold.

One promising avenue is the enzymatic hydroxylation of the fluorene ring system using cytochrome P450 enzymes or other oxidoreductases. researchgate.net Selective hydroxylation could provide precursors for novel bioactive compounds or monomers for advanced polymers. Similarly, enzymes could be explored for the selective oxidation of the methylene (B1212753) bridge at the C9 position to a carbonyl group, yielding a fluorenone derivative, a common core in many functional materials.

Another direction involves using enzymes, such as halogenases or dehalogenases, to modify or replace the chloro-substituent. Biocatalytic approaches could offer milder reaction conditions and higher selectivity compared to traditional chemical methods, reducing waste and avoiding the use of toxic reagents. Exploring the substrate tolerance of existing enzymes or engineering new biocatalysts specifically for fluorene derivatives could unlock new synthetic routes.

Integration into Advanced Nanomaterials and Hybrid Systems

Fluorene-based polymers are well-known for their applications in organic light-emitting diodes (OLEDs). cognizancejournal.com However, the integration of discrete functionalized fluorene molecules like this compound into advanced nanomaterials and hybrid systems is an area ripe for exploration. The chloromethyl group serves as a versatile anchor for covalently attaching the fluorene moiety to various substrates.

Future research should focus on grafting this compound onto the surface of nanoparticles (e.g., quantum dots, gold nanoparticles) or carbon-based nanomaterials like graphene and carbon nanotubes. Such hybrid materials could exhibit novel photophysical properties, combining the emissive characteristics of the fluorene unit with the unique electronic or optical properties of the nanomaterial. These systems could find applications in sensing, bioimaging, and next-generation electronic devices.

Another unexplored avenue is the use of this compound as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By first converting the chloromethyl group to a suitable linker, such as a carboxylic acid or an amine, the fluorene unit can be incorporated into porous, crystalline structures. These fluorene-based frameworks could be investigated for gas storage, separation, and heterogeneous catalysis, leveraging the rigidity and electronic properties of the fluorene core.

Systematic Structure-Reactivity Relationship Studies for Predictive Design

While many fluorene derivatives have been synthesized for various applications, systematic studies on how substituents affect the fundamental reactivity of the fluorene core are less common. mdpi.comnih.gov A significant future direction is to conduct comprehensive structure-reactivity relationship (SAR) studies to build predictive models for the chemical behavior of substituted fluorenes.

For this compound, this would involve systematically varying substituents at other positions on the fluorene ring and quantifying the impact on the reactivity of both the chloromethyl group and the C9 position. Kinetic studies of nucleophilic substitution reactions at the chloromethyl group, for example, could be correlated with computational parameters (e.g., Hammett parameters, calculated atomic charges) to develop quantitative structure-reactivity relationships (QSRRs).

These experimental and computational studies would provide a rational foundation for the predictive design of new fluorene-based molecules. cognizancejournal.com By understanding how electronic and steric factors influence reactivity, researchers could more efficiently design molecules with tailored properties, whether for optimizing reaction yields, tuning the electronic levels of a material, or enhancing the binding affinity of a bioactive compound. nih.govelsevierpure.com Such predictive models would accelerate the discovery and development of next-generation materials and molecules based on the versatile fluorene scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(chloromethyl)-9H-fluorene, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves lithiation of fluorene derivatives followed by chloromethylation. For example, in fluorene-based syntheses, n-butyllithium in THF at −78 °C under nitrogen facilitates deprotonation, followed by quenching with PCl₃ to introduce chlorine substituents . Purification via column chromatography (silica gel, n-hexane/dichloromethane) yields the product at ~31% efficiency. Yield improvements may involve optimizing stoichiometry, reaction time (e.g., overnight stirring at room temperature), or alternative chlorinating agents.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, fluorene derivatives with chloromethyl groups exhibit characteristic intramolecular C–H⋯Cl hydrogen bonds and dihedral angles (e.g., 71.97° between fluorene rings), as observed in crystallographic studies . Complementary techniques include NMR (¹H/¹³C) for verifying proton environments and mass spectrometry for molecular weight confirmation.

Advanced Research Questions

Q. What are the key challenges in analyzing π–π stacking interactions in this compound derivatives, and how do they influence material properties?

  • Methodological Answer : SC-XRD data reveal centroid-to-centroid distances (~4.22 Å) between stacked fluorene rings, which exceed the threshold for significant π–π interactions (<3.8 Å). This absence of stacking impacts optoelectronic properties, necessitating computational modeling (e.g., DFT) to correlate structural features with charge transport behavior . Researchers may modify substituents (e.g., electron-withdrawing groups) to enhance intermolecular interactions.

Q. How does the chloromethyl group in this compound affect its photochemical stability under UV irradiation?

  • Methodological Answer : Photodegradation studies of 9H-fluorene derivatives in thin water films under UV light reveal oxidation pathways forming ketones and quinones. For chloromethyl analogs, the C–Cl bond may undergo homolytic cleavage, generating radicals detectable via ESR spectroscopy. Accelerated aging experiments (e.g., 254 nm UV lamp exposure) coupled with HPLC-MS can identify degradation products and quantify stability .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or fluorescence spectra (e.g., unexpected shifts or quenching) often arise from impurities or solvent effects. Rigorous purification (e.g., recrystallization from CH₂Cl₂) and solvent standardization (e.g., deuterated solvents for NMR) are critical. For fluorescence studies, excitation wavelength optimization (e.g., 366 nm for formamide intermediates) and solvent polarity adjustments can mitigate artifacts .

Methodological Design & Validation

Q. How can researchers design experiments to probe the reactivity of the chloromethyl group in cross-coupling reactions?

  • Methodological Answer : The chloromethyl group serves as a handle for nucleophilic substitution. Reactivity can be tested with Grignard reagents (e.g., RMgX) or palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Monitoring reaction progress via TLC (silica gel, UV-active spots) and characterizing products via GC-MS or MALDI-TOF ensures mechanistic clarity. Side products (e.g., elimination byproducts) require quantification using integrated HPLC peak areas .

Q. What computational methods predict the electronic effects of chloromethyl substitution on fluorene’s HOMO-LUMO gap?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic structures. Chloromethyl groups slightly lower the LUMO due to inductive effects, enhancing electron affinity. Solvent effects (e.g., PCM models for THF) refine predictions, which can be validated experimentally via cyclic voltammetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.